4-Methoxybenzene-1,3-diol
Overview
Description
4-Methoxybenzene-1,3-diol, also known as 4-methoxyresorcinol, is an organic compound belonging to the class of methoxyphenols. It is characterized by a methoxy group attached to the benzene ring of a phenol moiety. This compound is soluble in water and exhibits weakly acidic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Methoxybenzene-1,3-diol involves the hydrolysis of 4-(formyloxy)-2-methoxyphenyl acetate. This reaction is typically carried out in a mixture of tetrahydrofuran and water at room temperature, using lithium hydroxide as a catalyst. The reaction mixture is then purified through extraction and chromatography to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve the hydrolysis of crude compounds in a mixture of methanol and potassium hydroxide. The mixture is then acidified and extracted with dichloromethane, followed by purification through chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxybenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding hydroquinones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic reagents like acetic anhydride are employed under acidic conditions.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Methoxyacetophenone derivatives
Scientific Research Applications
4-Methoxybenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: The compound’s antioxidant properties make it valuable in studies related to oxidative stress and cellular protection.
Industry: It is utilized in the production of synthetic antioxidants and stabilizers for various materials.
Mechanism of Action
The mechanism of action of 4-Methoxybenzene-1,3-diol involves its antioxidant properties. It acts by donating electrons to neutralize free radicals, thereby preventing oxidative damage to cells and biomolecules. The compound targets pathways involved in oxidative stress and inflammation, contributing to its protective effects .
Comparison with Similar Compounds
- 2-Methoxybenzene-1,4-diol
- Eugenol
- Carvacrol
- Thymol
Comparison: 4-Methoxybenzene-1,3-diol is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and antioxidant properties. Compared to 2-Methoxybenzene-1,4-diol, it has a different position of the methoxy group, leading to variations in its chemical behavior and applications. Eugenol, carvacrol, and thymol are also natural antioxidants but differ in their structural features and sources .
Properties
IUPAC Name |
4-methoxybenzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-10-7-3-2-5(8)4-6(7)9/h2-4,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJJASIJVRXZFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20209871 | |
Record name | 1,3-Benzenediol, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6100-60-3 | |
Record name | 1,3-Benzenediol, 4-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006100603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, 4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20209871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-1,3-benzenediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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